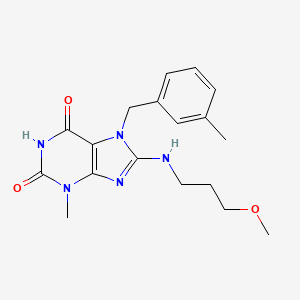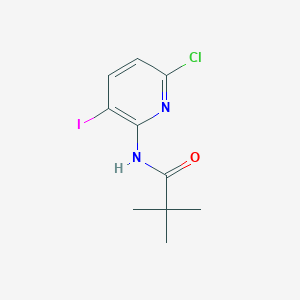
N-(6-chloro-3-iodopyridin-2-yl)pivalamide
概要
説明
N-(6-chloro-3-iodopyridin-2-yl)pivalamide (CIP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has been studied for its various biological activities.
科学的研究の応用
Chemical Properties and Reactivity
N-(6-chloro-3-iodopyridin-2-yl)pivalamide exhibits reactivity with various compounds, reflecting its potential in chemical synthesis. For instance, its behavior towards electrophilic compounds in different solvents has been studied, revealing the formation of several derivatives through nucleophilic reactions. These derivatives are evaluated for their antibacterial properties against various bacteria, indicating their potential in medicinal chemistry and drug design (Al-Romaizan, 2019).
Catalysis and Polymer Synthesis
In the context of catalysis, N-(6-chloro-3-iodopyridin-2-yl)pivalamide is involved in the synthesis of heterometallic coordination polymers, showcasing its role in the development of materials with unique structural, sorption, and catalytic properties (Sotnik et al., 2015). These materials hold significance in areas like gas storage, separation technologies, and as catalysts in various chemical reactions.
Structural Analysis and Crystallography
The compound also serves as an interesting subject in crystallography and molecular structure analysis. Studies focusing on its molecular structure have revealed insights into its conformation and stability, driven by intramolecular hydrogen bonding (Atalay et al., 2016). Such analyses are crucial in understanding the compound's behavior and potential applications in material science and pharmaceuticals.
Biological Evaluation and Molecular Modeling
N-(6-chloro-3-iodopyridin-2-yl)pivalamide has been the subject of biological evaluation and molecular modeling studies. For instance, research involving the synthesis, characterization, and evaluation of derivatives of this compound has demonstrated their inhibition activity against various enzymes, highlighting their potential in drug development and therapeutic applications (Saeed et al., 2022).
Other Applications
Additional research has explored its use in the development of novel PET radioligands for imaging specific receptors (Gao et al., 2016), as well as its involvement in various chemical synthesis processes, like the β-arylation of amides (Zhao & Lu, 2018). These studies underscore the compound's versatility and importance in a wide range of scientific fields.
特性
IUPAC Name |
N-(6-chloro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClIN2O/c1-10(2,3)9(15)14-8-6(12)4-5-7(11)13-8/h4-5H,1-3H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQCDMGMWAACSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC(=N1)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-3-iodopyridin-2-yl)pivalamide | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2764382.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-chloro-4-fluorophenyl)methanone](/img/structure/B2764383.png)
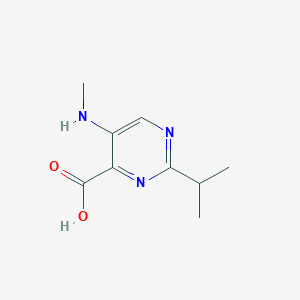
![1-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2764387.png)
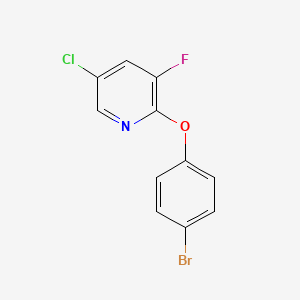
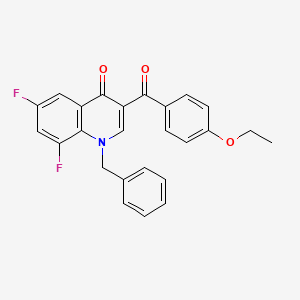
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2764394.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(o-tolyloxy)acetamide](/img/structure/B2764395.png)
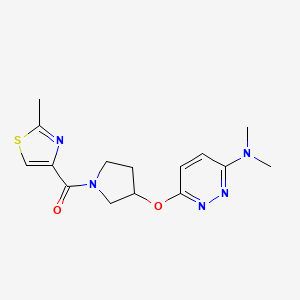
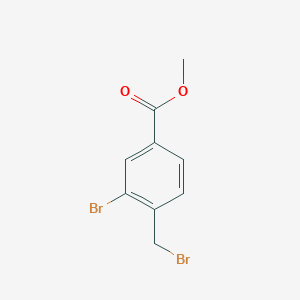
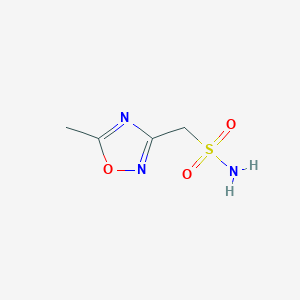
![4-phenyl-5-[3-(pyrrolidine-1-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2764403.png)
![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(3,5-dimethoxyphenyl)methoxy]pyran-4-one](/img/structure/B2764404.png)
